molecular formula C30H48O2 B12294228 16beta-Hydroxylup-20(29)-en-3-one

16beta-Hydroxylup-20(29)-en-3-one

Cat. No.: B12294228
M. Wt: 440.7 g/mol
InChI Key: SOKRNBGSNZXYIO-UHFFFAOYSA-N
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Description

16beta-Hydroxylup-20(29)-en-3-one is a naturally occurring pentacyclic triterpenoid. This compound is part of the lupane series of triterpenoids, which are known for their diverse biological activities. It is structurally related to betulinic acid, a compound derived from the bark of white birch trees, and has been studied for its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16beta-Hydroxylup-20(29)-en-3-one typically involves the hydroxylation of lupane derivatives. One common method is the oxidation of betulin or betulinic acid using reagents such as Jones reagent (chromic acid in acetone) or pyridinium chlorochromate (PCC). These reactions are usually carried out under controlled conditions to ensure selective hydroxylation at the 16beta position.

Industrial Production Methods

Industrial production of this compound may involve large-scale extraction from natural sources such as birch bark, followed by chemical modification. The extraction process typically involves solvent extraction, followed by purification steps such as crystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

16beta-Hydroxylup-20(29)-en-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming the corresponding hydrocarbon.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include Jones reagent, PCC, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: Used as a starting material for the synthesis of other triterpenoids and related compounds.

    Biology: Investigated for its potential anti-inflammatory and antioxidant properties.

    Medicine: Studied for its potential anticancer, antiviral, and antimicrobial activities.

    Industry: Used in the development of pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of 16beta-Hydroxylup-20(29)-en-3-one involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:

    Inhibition of enzymes: The compound may inhibit enzymes involved in inflammation and oxidative stress.

    Modulation of signaling pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, and immune response.

    Interaction with cellular receptors: The compound may interact with cellular receptors to exert its biological effects.

Comparison with Similar Compounds

16beta-Hydroxylup-20(29)-en-3-one can be compared with other similar compounds in the lupane series, such as:

    Betulin: A precursor to betulinic acid, known for its anti-inflammatory and anticancer properties.

    Betulinic acid: A well-studied triterpenoid with anticancer, antiviral, and anti-inflammatory activities.

    Lupeol: Another lupane triterpenoid with anti-inflammatory and anticancer properties.

The uniqueness of this compound lies in its specific hydroxylation pattern, which may confer distinct biological activities compared to its analogs.

Properties

Molecular Formula

C30H48O2

Molecular Weight

440.7 g/mol

IUPAC Name

4-hydroxy-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one

InChI

InChI=1S/C30H48O2/c1-18(2)19-11-14-28(6)24(32)17-30(8)20(25(19)28)9-10-22-27(5)15-13-23(31)26(3,4)21(27)12-16-29(22,30)7/h19-22,24-25,32H,1,9-17H2,2-8H3

InChI Key

SOKRNBGSNZXYIO-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(=O)C(C5CCC4(C3(CC2O)C)C)(C)C)C)C

Origin of Product

United States

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